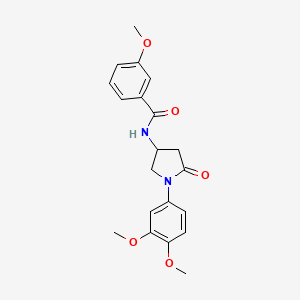

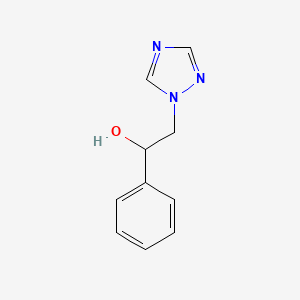

![molecular formula C26H24N6O3S B2459541 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893274-98-1](/img/structure/B2459541.png)

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antimalarial Agent Development

The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, including compounds with structural similarities to 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, has been aimed at creating promising antimalarial agents. The established quality control methods encompass description, solubility, identification, purity, and assay metrics, essential for further in-depth studies of these compounds as antimalarial agents (Danylchenko et al., 2018).

Antimicrobial Activities

Research into the antimicrobial activities of novel 1,2,4-triazole derivatives, structurally related to this compound, has shown that some compounds exhibit good or moderate activities against test microorganisms. This indicates the potential utility of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive and Antiarrhythmic Effects

The compound 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline, closely related to the queried chemical, has been found to exhibit α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. Its application in reducing arterial pressure and having potential for chronic hypertension treatment highlights its importance in cardiovascular research (Tsai et al., 2001).

Antitumor and Antiviral Agents

Some quinazoline derivatives, including those structurally related to this compound, have shown promising results as antitumor and antiviral agents. Specific compounds demonstrated broad spectrum antitumor activity and moderate anti-HIV-1 potency, underscoring their potential in cancer and HIV treatment strategies (El-Sherbeny et al., 2003).

Selective Serotonin 5-HT6 Receptor Antagonists

A combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, including structures akin to the queried compound, has been synthesized to explore 5-HT6 receptor antagonistic activity. The findings indicate highly active and selective antagonists, contributing valuable insights into the development of treatments for neurological disorders (Ivachtchenko et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, could potentially affect the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . .

Result of Action

The result of the compound’s action would be the modulation of the α1-ARs’ activity, potentially leading to therapeutic effects in the treatment of disorders related to these receptors . .

properties

IUPAC Name |

3-(benzenesulfonyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3S/c1-35-23-14-8-7-13-22(23)30-15-17-31(18-16-30)24-20-11-5-6-12-21(20)32-25(27-24)26(28-29-32)36(33,34)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEHDHRAVFHMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

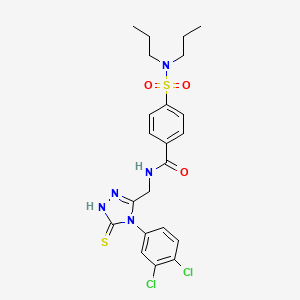

![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2459459.png)

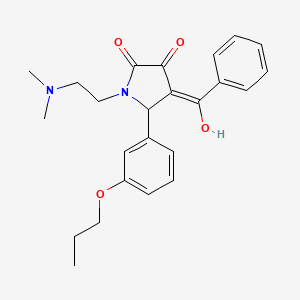

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459460.png)

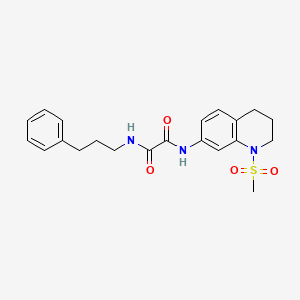

![Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2459462.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)

![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)

![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)